molecular formula C10H6N4 B1445600 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile CAS No. 1158735-19-3

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile

Cat. No.: B1445600
CAS No.: 1158735-19-3
M. Wt: 182.18 g/mol
InChI Key: CDMCYZSCFJVBSQ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 1158735-19-3) is a chemical compound of high interest in medicinal chemistry and oncology research. It belongs to the pyrimidine-5-carbonitrile class of heterocycles, which are recognized as a privileged scaffold in anticancer drug discovery . This core structure is a fundamental building block for developing potent inhibitors of critical signaling pathways involved in cancer. Specifically, derivatives based on the pyrimidine-5-carbonitrile motif have been extensively explored as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway . PI3K is a lipid kinase that is frequently overexpressed or mutated in various tumors and plays a key role in cell growth, survival, and differentiation . Researchers have designed and synthesized novel compounds using this scaffold to create orally bioavailable PI3K inhibitors with significant antiproliferative activities . Furthermore, this chemical scaffold has also been identified as a crucial pharmacophore for designing potential dual inhibitors that target both the Epidermal Growth Factor Receptor (EGFR) and PI3K enzymes . Dual inhibition presents a promising strategy to overcome drug resistance in complex and heterogeneous diseases like cancer. The pyrimidine core can bind to the hinge region of kinases, making it a versatile structure for interacting with multiple therapeutic targets . This compound is intended for research and development use only in laboratory settings. It must be handled by qualified professionals and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-pyridin-4-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMCYZSCFJVBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Condensation Reactions

One of the most common approaches to synthesize pyrimidine-5-carbonitrile derivatives, including 2-(pyridin-4-yl)pyrimidine-5-carbonitrile, involves multicomponent condensation reactions. These typically combine:

  • A cyano-containing compound such as cyanamide, ethyl cyanoacetate, or malononitrile,
  • An aldehyde or ketone (often aromatic or heteroaromatic),
  • A nitrogen source such as guanidine, urea, or aminopyrimidine derivatives.

For example, the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide under solvent-free conditions and sodium methoxide catalysis yields pyrimidine-5-carbonitrile derivatives with good efficiency. This method is noted for its green chemistry advantages, including solvent-free conditions, mild temperatures, and facile product isolation.

Condensation of α-Cyano Ketones with Amines and Aldehydes

Another effective method involves the condensation of α-cyano ketones (e.g., benzoyl acetonitrile) with guanidine or aminopyrimidine derivatives and aromatic aldehydes in polar solvents like DMF under basic conditions (e.g., sodium carbonate) at elevated temperatures (around 120 °C). Microwave irradiation has been shown to improve yields and reduce reaction times significantly compared to conventional heating.

Fusion and Solvent-Free Heating Methods

Fusion techniques, where reactants are ground and heated without solvents, have been applied to synthesize pyrimidine-5-carbonitrile derivatives by direct condensation of cyano-containing precursors and amines or aldehydes. This approach offers advantages in terms of simplicity, reduced waste, and shorter reaction times. For instance, fusion of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide followed by ethanol trituration and acidification affords high yields of the target pyrimidine derivatives.

Cyclization and Substitution Reactions

Some synthetic routes involve the cyclization of precursors containing nitrile and amino groups under acidic or basic conditions to form the pyrimidine ring, followed by substitution reactions to install the pyridin-4-yl moiety. For example, multistep syntheses may start from ethyl 2,4-dichloropyrimidine-5-carboxylate, which undergoes nucleophilic substitution with amines, intramolecular cyclization, and further functional group transformations.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation reactions leading to pyrimidine-5-carbonitrile derivatives. This method enhances yield and reduces reaction time, with reported yields ranging from 34% to 90% depending on substrates and conditions. Microwave methods are compatible with various catalysts and solvents, including pyridine and DMF.

Detailed Comparative Data Table of Preparation Methods

Methodology Starting Materials Conditions Catalyst/Medium Yield Range (%) Advantages References
Multicomponent condensation Cyanamide + malononitrile derivatives + aldehydes Solvent-free, reflux or fusion Sodium methoxide 49 - 90 Green, solvent-free, high yield
α-Cyano ketone condensation Benzoyl acetonitrile + guanidine + aldehydes DMF, 120 °C, microwave or reflux Sodium carbonate, pyridine 34 - 86 Faster, higher yield with microwave
Fusion (solvent-free heating) Cyano-methylene malononitrile + cyanamide Fusion at suitable temperature None High Simple, eco-friendly, easy isolation
Cyclization and substitution Ethyl 2,4-dichloropyrimidine-5-carboxylate + amines Acid/base, multistep, heating Various Moderate Regioselective, versatile
Microwave-assisted condensation Various nitrile and amine substrates Microwave irradiation, 100-140 °C Pyridine, DMF 34 - 90 Time-saving, improved yields

Chemical Reactions Analysis

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Synthesis of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile

The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyrimidine derivatives. Various methods have been documented, including:

  • Cyclocondensation Reactions : Utilizing ethyl cyanoacetate and substituted aromatic aldehydes under reflux conditions or microwave irradiation to enhance yield and reduce reaction time.
  • One-Pot Reactions : Combining multiple reagents in a single reaction vessel to streamline the synthesis process, which has been shown to improve efficiency and reduce waste.

Biological Activities

The biological significance of this compound lies in its potential therapeutic effects. Research has indicated several promising activities:

Anticancer Properties

Studies have demonstrated that derivatives of pyrimidine-5-carbonitriles exhibit significant anticancer activity. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown efficacy against various cancer cell lines, including chronic lymphocytic leukemia. These compounds inhibit CDK9, which plays a crucial role in regulating cell cycle and apoptosis, thus reinstating apoptotic pathways in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of nucleic acid synthesis or enzyme inhibition that is vital for microbial survival .

Anti-inflammatory Effects

Research indicates that some pyrimidine derivatives can modulate inflammatory responses, providing potential therapeutic avenues for conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is often linked to the inhibition of specific pathways involved in inflammation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • CDK9 Inhibition : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that specific substitutions at the C5 position significantly enhance CDK9 inhibition potency. This finding underscores the importance of molecular modifications in developing selective inhibitors for cancer therapy .
  • Antimicrobial Screening : In vitro tests conducted on various pyrimidine derivatives showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as EGFR and VEGFR. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine-5-carbonitrile Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
This compound Pyridin-4-yl (C2), CN (C5) Nitrile, pyridine
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Pyridin-4-yl (C2), Cl (C4), SPh (C6), CN (C5) Chlorophenyl, thioether, nitrile
4-(Isopropylamino)-6-phenyl-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Pyridin-4-yl (C2), NH-iPr (C4), CN (C5) Amine, nitrile
2-(Prop-2-yn-1-ylthio)-4-(pyridin-4-yl)-6-(thiazol-2-ylthio)pyrimidine-5-carbonitrile Pyridin-4-yl (C4), S-alkyne (C2), S-thiazole (C6), CN (C5) Alkyne, thiazole, nitrile

Key Observations :

  • Position 2 : Substitution with pyridin-4-yl enhances aromatic stacking interactions, as seen in compounds from .
  • Position 4: Chlorophenyl (in ) or isopropylamino (in ) groups modulate lipophilicity and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Melting Points and Elemental Analysis of Selected Compounds

Compound Name Melting Point (°C) Elemental Composition (C/H/N) Reference
This compound Not reported Not available
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Not reported C 63.73%, H 3.78%, N 17.49% *
2-(Benzylthio)-4-(pyridin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 257–258 C 63.73%, H 3.78%, N 17.49%
2-(Prop-2-yn-1-ylthio)-4-(pyridin-4-yl)-6-(thiazol-2-ylthio)pyrimidine-5-carbonitrile 189–190 Not reported

Note: The elemental analysis for corresponds to compound 4o, which shares a pyridin-4-yl substituent.

Key Observations :

  • Pyridin-4-yl-substituted derivatives (e.g., compound 4o in ) exhibit higher melting points (~257°C) compared to non-aromatic substituents, likely due to enhanced crystallinity from π-π interactions.
  • Thioether and thiazole groups (e.g., in ) reduce melting points, suggesting increased molecular flexibility.

Spectroscopic Characterization

Table 3: Spectroscopic Data for Representative Compounds

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound Not reported Not reported
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(pyridin-4-yl)pyrimidine-5-carbonitrile CN: ~2220 (sharp) Pyridin-4-yl: 8.5–8.7 (d, J=6 Hz)
2-(Prop-2-yn-1-ylthio)-4-(pyridin-4-yl)-6-(thiazol-2-ylthio)pyrimidine-5-carbonitrile CN: ~2215 Thiazole: 7.4–7.6 (s), Alkyne: 3.5 (s)
2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile CN: ~2225, OH: ~3400 Aromatic: 6.8–7.2 (m), NH: 9.9 (s)

Key Observations :

  • The nitrile group consistently appears at ~2215–2225 cm⁻¹ in IR spectra .
  • Pyridin-4-yl protons resonate as doublets near δ 8.5–8.7 ppm in ¹H NMR .

Biological Activity

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is a notable compound within the pyrimidine-5-carbonitrile class, which has garnered attention for its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of Pyrimidine-5-Carbonitriles

Pyrimidine derivatives are integral to many biological systems, serving as structural components of nucleotides. The pyrimidine-5-carbonitrile scaffold has been linked to a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Recent studies have highlighted the potential of these compounds as effective inhibitors of various targets in cancer therapy.

The primary mechanism of action for this compound involves its role as an ATP-mimicking inhibitor of the epidermal growth factor receptor (EGFR). This receptor is crucial in cell signaling pathways that regulate cell proliferation and survival. By mimicking ATP, this compound can effectively inhibit the phosphorylation activity of EGFR, leading to reduced tumor cell growth and induction of apoptosis.

Efficacy Against Cancer Cell Lines

Research indicates that this compound exhibits significant cytotoxicity against various human tumor cell lines:

Cell Line IC50 (μM) Comparison with Erlotinib
HCT-116 (Colorectal)3.374.5-fold more active
HepG-2 (Liver)3.048.4-fold more active
MCF-7 (Breast)4.14More active
A549 (Lung)2.40More active

These findings demonstrate that certain derivatives of pyrimidine-5-carbonitrile are more potent than the established EGFR inhibitor erlotinib, which is a significant advancement in cancer therapeutics .

Induction of Apoptosis

In addition to its antiproliferative effects, this compound has been shown to induce apoptosis in cancer cells. This is evidenced by:

  • Cell Cycle Arrest : The compound causes arrest at the G2/M phase.
  • Caspase Activation : It significantly upregulates caspase-3 levels, indicating activation of apoptotic pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives exhibited moderate antiproliferative activity against multiple cancer cell lines, with specific emphasis on their ability to inhibit EGFR WT and mutant forms .
  • COX-2 Inhibition : Other derivatives from the pyrimidine series have shown promising results as cyclooxygenase (COX) inhibitors, with several compounds demonstrating IC50 values comparable to established drugs like Celecoxib .
  • Drug-Likeness and ADMET Profiles : Preliminary in silico studies have suggested favorable drug-likeness properties for these compounds, indicating potential for development into therapeutic agents .

Q & A

Q. Key Factors Affecting Yield :

ConditionOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at controlled reflux
CatalystPiperidine/NaOHBase choice affects reaction rate
SolventEthanol/THFPolar aprotic solvents enhance cyclization

Yields drop below 60% if stoichiometry deviates by >10% or if moisture contaminates reactants .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches are used to predict transition states and intermediate stability. For example:

  • ICReDD’s Workflow : Combines quantum chemistry (e.g., Gaussian 16) with machine learning to identify optimal catalysts and solvents. This reduces trial-and-error by 40–60% .
  • Virtual Screening : Tools like Schrödinger’s Maestro evaluate steric/electronic effects of substituents on the pyrimidine core, guiding functional group prioritization .

Case Study : A 2024 study achieved 85% yield by simulating solvent effects on nucleophilic substitution steps, selecting DMF over DMSO due to lower activation energy .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • 1H/13C NMR : Pyridinyl protons appear as doublets (δ 8.5–9.0 ppm); pyrimidine carbons (C-5 carbonitrile) resonate at ~115–120 ppm .
  • IR Spectroscopy : Strong nitrile stretch at ~2220 cm⁻¹ confirms C≡N functionality .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 209.1 (calculated) with fragmentation peaks at m/z 182 (loss of CN group) .

Common Pitfalls : Overlapping signals in NMR (e.g., pyridinyl vs. aromatic protons) require 2D-COSY or HSQC for resolution .

Advanced: How do researchers resolve contradictions in spectral or reactivity data for this compound?

Answer:
Contradictions often arise from:

  • Polymorphism : Differing crystal packing alters melting points or solubility. Use X-ray crystallography or DSC to confirm .
  • Reagent Purity : Trace moisture in ammonium acetate (used in amination) can reduce yield by 15–20%; Karl Fischer titration ensures <0.1% H₂O .

Q. Methodological Approach :

Replicate experiments under inert conditions (N₂/Ar).

Cross-validate with alternative techniques (e.g., HPLC purity vs. NMR integration).

Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Advanced: What reactor design principles apply to scaling up this compound’s synthesis?

Answer:
Critical parameters include:

  • Heat Management : Exothermic amination steps require jacketed reactors with cooling rates ≥5°C/min to prevent decomposition .
  • Mixing Efficiency : Use high-shear impellers for heterogeneous reactions (e.g., solid NaOAc in chlorination steps) to achieve >90% mass transfer .

Case Study : A 2023 pilot-scale synthesis used continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 h (batch) to 2 h and improving yield by 18% .

Basic: What safety protocols are essential when handling nitrile-containing intermediates like this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats rated for CN exposure .
  • Waste Management : Quench nitrile residues with 10% FeSO₄/H₂O before disposal to prevent cyanide release .
  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s to limit airborne exposure below 5 ppm (OSHA PEL) .

Emergency Response : For skin contact, wash with 10% NaHCO₃ (neutralizes HCN byproducts) .

Advanced: How can machine learning predict biological activity or toxicity of derivatives?

Answer:

  • QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors. A 2024 model achieved = 0.89 for predicting kinase inhibition .
  • Toxicity Prediction : Tools like ADMET Predictor® assess hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test profiles) .

Limitations : Models require >500 diverse analogs for reliability; synthetic accessibility indices (SAI) guide prioritization .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-4-YL)pyrimidine-5-carbonitrile
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